2-[3-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-[3-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common approach starts with the preparation of the morpholine-4-carbonyl phenyl intermediate. This intermediate is then reacted with an isoindole-dione precursor under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Purification methods like recrystallization and chromatography are used to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[3-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoindole-dione derivatives .
Scientific Research Applications
2-[3-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(MORPHOLINE-4-CARBONYL)PHENOL: Similar structure but lacks the isoindole-dione moiety.
Pyrrolidine derivatives: Share the morpholine ring but differ in the rest of the structure.
Uniqueness
2-[3-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of the morpholine, phenyl, and isoindole-dione groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
2-[3-(morpholine-4-carbonyl)phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(20-8-10-25-11-9-20)13-4-3-5-14(12-13)21-18(23)15-6-1-2-7-16(15)19(21)24/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVSPSGIVGKJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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